molecular formula C12H9ClN2O4 B6386014 5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261961-71-0

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6386014
CAS No.: 1261961-71-0
M. Wt: 280.66 g/mol
InChI Key: PBKWHGSLBKJFRY-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with chloro and methoxycarbonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be conducted at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrimidines and phenylboronic acids, such as:

Uniqueness

What sets 5-(2-Chloro-5-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-11(17)6-2-3-9(13)7(4-6)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKWHGSLBKJFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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